Methyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate
Description
Methyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate is a heterocyclic compound featuring a pyrrole core substituted with an ethyl group at position 2, a formyl group at position 5, and a methyl ester at position 2. This structure combines electron-withdrawing (formyl, ester) and electron-donating (ethyl) groups, influencing its reactivity and physicochemical properties.
Properties
IUPAC Name |
methyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-3-8-7(9(12)13-2)4-6(5-11)10-8/h4-5,10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSORDLFYJFNNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(N1)C=O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate typically involves the reaction of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester with appropriate reagents under controlled conditions. One method involves the slow addition of the ester to a reaction mixture, followed by heating to reflux and subsequent cooling .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields a hydroxymethyl derivative.
Scientific Research Applications
Methyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the pyrrole ring can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s biological activity and its ability to modulate biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their substituent effects are summarized below:
Physicochemical Properties
- Melting Points : Ethyl 3-(2-hydroxyethyl)-5-phenyl-1H-pyrrole-2-carboxylate (6a) melts at 103–105°C, while its ethyl-substituted analog (6b) melts lower (81–83°C), indicating that branching/steric effects reduce crystallinity . Methyl esters (e.g., methyl salicylate in ) generally exhibit higher volatility than ethyl or benzyl esters due to smaller alkyl groups .

- Solubility: Methyl esters are more polar than ethyl or benzyl analogs, enhancing water solubility. For example, this compound is expected to be more soluble in methanol/water than its benzyl counterpart .
Crystallography and Hydrogen Bonding
Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate () forms a planar structure stabilized by N–H⋯O and C–H⋯O hydrogen bonds, enhancing thermal stability. The absence of bulky groups (e.g., benzyl) in the target compound likely permits similar packing efficiency .
Biological Activity
Methyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article will explore its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.
Synthesis
The synthesis of this compound typically involves the reaction of ethyl 2-pyrrolecarboxylate with various aldehydes under controlled conditions. This method allows for the introduction of functional groups that can enhance biological activity.
Antitumor Activity
Recent studies indicate that pyrrole derivatives exhibit significant antitumor properties. For instance, a related compound, 1C , demonstrated an IC50 value of 44.63 ± 3.51 µM against human melanoma cells, indicating potent antiproliferative effects. The mechanism of action includes inducing apoptosis and causing cell cycle arrest in the S phase, which is critical for cancer therapy .
Table 1: Antitumor Activity of Pyrrole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1C | SH-4 (Melanoma) | 44.63 ± 3.51 | Apoptosis induction, S-phase arrest |
| Carboplatin | A549 (Lung) | 18.2 | DNA cross-linking |
| Temozolomide | MDA-MB-468 (Breast) | 50 | Alkylation of DNA |
Antimicrobial Activity
Pyrrole derivatives have also shown promise as antimicrobial agents. For example, certain pyrrole-based compounds have been reported with MIC values significantly lower than standard antibiotics against resistant bacterial strains such as MRSA (Methicillin-resistant Staphylococcus aureus). One study highlighted a derivative with an MIC of 8 ng/mL against MRSE (Methicillin-resistant Staphylococcus epidermidis), outperforming vancomycin .
Table 2: Antimicrobial Activity of Pyrrole Derivatives
| Compound | Pathogen | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|---|
| Pyrrole Derivative A | MRSE | 0.008 | Vancomycin | 0.5 |
| Pyrrole Derivative B | MSSA | 0.125 | Vancomycin | 0.5 |
| Pyrrole Benzamide Derivative | E. coli | 3.125 | Ciprofloxacin | 2 |
Case Studies
Several case studies have illustrated the efficacy of methyl pyrrole derivatives in preclinical settings:
- Case Study on Melanoma : In vitro tests on human melanoma cells showed that this compound induced significant apoptosis and cell cycle arrest, suggesting its potential as a therapeutic agent in melanoma treatment .
- Antimicrobial Efficacy : A study evaluated various pyrrole derivatives against a panel of bacteria, demonstrating that certain modifications to the pyrrole structure enhanced antibacterial activity significantly compared to traditional antibiotics .
Research Findings
Research has highlighted the importance of structure-activity relationships (SAR) in understanding the biological activity of pyrrole derivatives. Modifications at specific positions on the pyrrole ring can lead to enhanced selectivity and potency against various cancer cell lines and pathogens .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving formylation and esterification. A typical route includes:
Vilsmeier-Haack formylation to introduce the aldehyde group at the 5-position of the pyrrole ring.
Chlorination using reagents like sulfuryl chloride (SOCl) to introduce halogen substituents (if required) .
Hydrolysis and esterification to finalize the carboxylate ester group. For example, ethyl analogs are synthesized via refluxing intermediates in NaOH/MeOH followed by acidification to isolate carboxylic acids, which are then esterified .
- Key Considerations : Optimize reaction temperature and stoichiometry to avoid over-chlorination or side reactions. Use column chromatography (e.g., PE/EA = 5:1) for purification .
Q. How is NMR spectroscopy utilized to confirm the structure of this compound?
- Methodological Answer :
- H NMR : The aldehyde proton (CHO) typically appears as a singlet at δ ~9.3–10.0 ppm. Ethyl groups (CHCH) show a quartet at δ ~4.3 ppm (ester OCH) and a triplet at δ ~1.3 ppm (CH) .
- C NMR : The carbonyl (C=O) of the ester appears at δ ~161–163 ppm, while the aldehyde carbon resonates at δ ~180–190 ppm .
- Challenges : Tautomerism in pyrroles may cause unexpected splitting; use deuterated solvents (e.g., CDCl) and compare with literature data for analogous compounds .
Q. What safety precautions are recommended for handling this compound?
- Methodological Answer :
- Storage : Keep in a cool, dry place away from ignition sources. Stable under recommended conditions but may decompose upon prolonged exposure to heat, releasing CO, NO, or HCl .
- PPE : Use gloves, lab coats, and safety goggles. In case of skin contact, rinse with water for 15+ minutes and seek medical advice .
- Spill Management : Absorb with inert material (e.g., sand) and dispose via licensed waste handlers. Avoid environmental release .
Advanced Research Questions
Q. How can X-ray crystallography resolve the molecular conformation and hydrogen-bonding networks in this compound?
- Methodological Answer :
- Data Collection : Use single-crystal X-ray diffraction (e.g., Cu-Kα radiation, T = 293 K) to obtain structural parameters. SHELX programs refine the structure, yielding metrics like R-factor (<0.08) and mean σ(C–C) bond lengths (~0.006 Å) .
- Hydrogen Bonding : Identify N–H⋯O and weak C–H⋯O interactions using WinGX/ORTEP. For example, in ethyl analogs, intermolecular H-bonds stabilize planar molecular arrangements .
- Visualization : Generate anisotropic displacement ellipsoid plots to assess thermal motion and validate stereochemistry .
Q. What computational methods (e.g., DFT) are employed to study electronic properties and reactivity?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software with B3LYP/6-31G(d) basis sets to compute:
- Frontier molecular orbitals (HOMO/LUMO) for reactivity predictions.
- Electrostatic potential maps to identify nucleophilic/electrophilic sites .
- Reactivity Insights : Compare experimental NMR/IR data with computed vibrational frequencies to validate tautomeric forms or charge distribution .
Q. How do reaction conditions influence yield and selectivity in the synthesis of substituted pyrrole derivatives?
- Methodological Answer :
- Case Study : Chlorination of ethyl 5-formyl-pyrrole-3-carboxylate with SOCl in acetic acid yields 4-chloro derivatives. Excess reagent or prolonged reaction time may lead to di-/tri-chlorinated byproducts .
- Optimization : Monitor reaction progress via TLC. Adjust temperature (0°C to RT) and molar ratios (1:1.2 substrate:SOCl) to maximize mono-substitution .
- Yield Improvement : Use flash chromatography (PE/EA) for purification, achieving ~40–50% isolated yields for similar compounds .
Data Contradiction Analysis
Q. How can researchers resolve discrepancies in spectral data (e.g., unexpected H NMR shifts)?
- Methodological Answer :
- Solvent Effects : Deuterated solvents (DMSO vs. CDCl) alter chemical shifts. For example, NH protons in DMSO-d appear downfield (δ ~12.5 ppm) due to hydrogen bonding .
- Tautomerism : Pyrroles may exist as 1H/3H tautomers. Compare experimental data with DFT-optimized structures to identify dominant forms .
- Impurity Check : Use HRMS to confirm molecular ion peaks (e.g., [M+H] with <5 ppm error) and rule out byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

